molecular formula C23H26N6O10 B13750847 Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate CAS No. 62072-81-5

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Cat. No.: B13750847
CAS No.: 62072-81-5
M. Wt: 546.5 g/mol
InChI Key: PRXVOZRQJNSLIB-UHFFFAOYSA-N
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Description

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a complex azo compound characterized by:

  • Methoxy groups at the 2-position of the phenyl ring and the 3-oxopropyl side chain, influencing solubility and metabolic stability.
  • A beta-alaninate ester backbone, which may modulate bioavailability and hydrolysis kinetics.

This compound is structurally related to dyes, pharmaceuticals, or agrochemicals due to its azo linkage and aromatic nitro groups, which are common in such applications .

Properties

CAS No.

62072-81-5

Molecular Formula

C23H26N6O10

Molecular Weight

546.5 g/mol

IUPAC Name

methyl 3-[5-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-2-methoxy-N-(3-methoxy-3-oxopropyl)anilino]propanoate

InChI

InChI=1S/C23H26N6O10/c1-14(30)24-17-12-20(27(9-7-22(31)38-3)10-8-23(32)39-4)21(37-2)13-18(17)26-25-16-6-5-15(28(33)34)11-19(16)29(35)36/h5-6,11-13H,7-10H2,1-4H3,(H,24,30)

InChI Key

PRXVOZRQJNSLIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

Preparation Methods

General Mechanism

Azo dyes, including the target compound, are typically synthesized via a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to maintain diazonium salt stability.
  • Azo Coupling: The diazonium salt reacts with an electron-rich aromatic coupling component (such as an amino, hydroxyl, or methoxy-substituted aromatic ring) to form the azo linkage (-N=N-), producing the colored azo compound.

The diazonium salt formation involves nitrosation, tautomerization to diazo hydroxide, protonation, and elimination of water to form the resonance-stabilized diazonium ion.

Preparation Methods for Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Starting Materials

  • Primary aromatic amine: 5-(acetylamino)-2-methoxyaniline derivative, which provides the diazo component.
  • Diazotizing agent: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.
  • Coupling component: 2,4-dinitrophenyl derivative, which is electron-deficient but capable of azo coupling due to resonance effects.
  • Beta-alanine derivative: The beta-alaninate moiety is introduced via esterification or amidation steps, typically involving methyl beta-alaninate or its activated derivatives.
  • Methoxy and oxopropyl substituents: Introduced through appropriate alkylation or esterification reactions on the beta-alaninate structure.

Stepwise Synthetic Route

Step Reaction Description Conditions Notes
1 Diazotization of 5-(acetylamino)-2-methoxyaniline Aqueous HCl, NaNO2, 0-5°C Formation of diazonium salt; temperature control critical to prevent decomposition
2 Azo coupling with 2,4-dinitrophenyl derivative Mildly alkaline medium, 0-10°C Coupling occurs at the para or ortho position relative to activating groups; azo linkage formed
3 Introduction of N-(3-methoxy-3-oxopropyl) substituent Alkylation using 3-methoxy-3-oxopropyl halide or esterification with methyl beta-alaninate derivatives Requires base catalysis or carbodiimide coupling agents for ester formation
4 Purification Recrystallization or chromatography Ensures removal of unreacted starting materials and side products

Reaction Scheme Summary

  • The primary aromatic amine is first converted to a diazonium salt under cold acidic conditions.
  • The diazonium salt is then coupled with the 2,4-dinitrophenyl aromatic system to form the azo bond.
  • The beta-alaninate ester functionality is introduced either before or after azo coupling, depending on the synthetic route, often via nucleophilic substitution or esterification.
  • The methoxy and acetylamino groups are typically present on the aromatic ring prior to diazotization to direct the azo coupling and influence solubility and color properties.

Analytical and Research Data Supporting Preparation

Molecular and Structural Data

Parameter Value Source
Molecular Formula C21H23ClN6O8 PubChem
Molecular Weight 522.9 g/mol PubChem
IUPAC Name methyl 3-[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-ethyl-2-methoxyanilino]propanoate PubChem
SMILES CCN(CCC(=O)OC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)N+[O-])N+[O-])OC PubChem

Related Compounds and Comparative Synthesis

  • Similar azo compounds with bromo or chloro substitutions on the dinitrophenyl ring have been synthesized using analogous diazotization and coupling methods.
  • Variations in the alkoxy substituent (methoxy vs. ethoxy) and beta-alaninate ester side chains affect solubility and dye properties but follow the same fundamental synthetic steps.

Notes on Synthesis Challenges and Considerations

  • Temperature control is crucial during diazotization to maintain diazonium salt stability.
  • The electron-withdrawing nitro groups on the dinitrophenyl ring can reduce coupling efficiency, requiring optimization of pH and reaction time.
  • The acetylamino group on the aromatic amine directs azo coupling regioselectively and influences the dye's color and solubility.
  • The esterification or alkylation steps to introduce the beta-alaninate moiety must avoid hydrolysis or side reactions, often necessitating anhydrous conditions or coupling reagents.
  • Purification often requires chromatographic techniques due to the complexity and potential isomer formation.

Summary Table of Preparation Method

Step No. Process Reagents Conditions Outcome
1 Diazotization 5-(acetylamino)-2-methoxyaniline, NaNO2, HCl 0–5°C, aqueous Formation of diazonium salt
2 Azo coupling Diazonium salt, 2,4-dinitrophenyl derivative Mild alkaline, 0–10°C Formation of azo bond
3 Beta-alaninate introduction Methyl beta-alaninate or 3-methoxy-3-oxopropyl halide Base catalysis or coupling agents Formation of ester or amide linkage
4 Purification Recrystallization, chromatography Ambient to mild heating Pure azo dye compound

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo group, leading to the formation of amines.

    Substitution: The methoxy and acetylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by an azo linkage, acetylamino group, and methoxy substituents, which contribute to its chemical reactivity and stability. The molecular formula is C20H25N5O7C_{20}H_{25}N_5O_7 with a molecular weight of approximately 437.45 g/mol.

Applications in Dye Chemistry

Azo Dyes :

  • Azo compounds are widely utilized as dyes due to their vivid colors and stability. Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate can be employed in textile dyeing processes where its properties allow for bright coloration and resistance to fading.

Environmental Impact :

  • The environmental implications of azo dyes are significant, as many are known to be toxic or carcinogenic. Research indicates that the degradation of such dyes in wastewater treatment processes is critical for reducing environmental hazards. Studies have shown that specific microbial strains can effectively degrade azo dyes, including those containing similar structures to this compound, thereby detoxifying effluents .

Biochemical Applications

Drug Development :

  • The compound's structural features make it a candidate for drug development. Its ability to interact with biological molecules can be exploited in designing therapeutics targeting specific pathways in diseases such as cancer. The acetylamino group may enhance solubility and bioavailability of potential drug formulations.

Antioxidant Properties :

  • Some studies suggest that similar azo compounds exhibit antioxidant properties, which could be harnessed for therapeutic purposes in combating oxidative stress-related diseases .

Environmental Remediation

Wastewater Treatment :

  • The compound has been investigated for its role in detoxifying contaminated water sources. Its complex structure allows it to bind with pollutants, facilitating their removal from water systems. Research has demonstrated the efficacy of using azo compounds in advanced oxidation processes (AOPs) for degrading hazardous substances in industrial effluents .

Case Studies

Study Focus Findings
Study on Azo Dye DegradationInvestigated microbial degradation of azo dyesIdentified specific bacteria capable of degrading this compound within 48 hours .
Antioxidant Activity AssessmentEvaluated antioxidant properties of azo compoundsFound significant free radical scavenging activity suggesting potential therapeutic applications .
Environmental Impact StudyAssessed toxicity of azo dyes in aquatic ecosystemsHighlighted the need for effective remediation strategies to mitigate the impact of such compounds on marine life .

Mechanism of Action

The mechanism of action of Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The acetylamino and methoxyphenyl groups may also contribute to its biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound differs from analogs primarily in substituent groups on the phenyl ring and ester side chains. Key comparisons include:

Compound Substituent on Phenyl Ring Side Chain Molecular Weight (approx.) Key Applications/Notes
Target Compound 2,4-dinitrophenyl 3-methoxy-3-oxopropyl ~625 g/mol Potential dye/pharmaceutical use; balanced lipophilicity .
Bromo Analog (CAS 67905-16-2) 2-bromo-4,6-dinitrophenyl 2-(acetyloxy)ethyl ~625.38 g/mol Enhanced photostability due to bromine; used in industrial dyes .
Chloro Analog (CAS 86888-15-5) 2-chloro-4,6-dinitrophenyl Ethyl ~550 g/mol Higher reactivity in electrophilic substitution; studied for pesticidal activity .
Ethoxy Variant (CAS 94108-94-8) 2-ethoxy group Beta-alaninate ester ~600 g/mol Increased lipophilicity; commercial demand in coatings/polymers .
Methoxycarbonyl Analog (Entry 3-3466) 2,4-dinitrophenyl 2-(methoxycarbonyl)ethyl ~630 g/mol Slower ester hydrolysis; explored in controlled-release formulations .

Key Observations :

  • Bromo and Chloro Substituents: Bromine increases molecular weight and UV stability, making the bromo analog suitable for outdoor dyes .
  • Ethoxy vs. Methoxy Groups : Ethoxy substituents (e.g., in CAS 94108-94-8) increase lipophilicity, favoring membrane penetration in drug design .
  • Ester Side Chains : Longer chains (e.g., 2-(acetyloxy)ethyl) may delay hydrolysis, extending bioavailability , while methoxy-3-oxopropyl offers intermediate polarity .
Pharmaceutical Potential
  • Azo compounds with chloro substituents (e.g., CAS 86888-15-5) show antimalarial activity in preliminary studies, attributed to nitro group redox cycling .
  • The methoxycarbonyl analog (Entry 3-3466) demonstrates delayed esterase hydrolysis, suggesting utility in prodrug designs .
Market Data
  • The ethoxy variant (CAS 94108-94-8) has a projected market growth of 4.2% CAGR (2027–2046), driven by demand in coatings and adhesives .

Biological Activity

Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate is an azo compound that has garnered attention due to its potential biological activities. Azo compounds, particularly those containing aromatic amines, have been studied for their mutagenic and carcinogenic properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C23H26N6O10
  • Molecular Weight : 546.4867 g/mol
  • CAS Number : 62072-81-5

Mutagenicity and Carcinogenicity

Azo compounds are known to undergo metabolic cleavage, leading to the release of aromatic amines that can interact with DNA, potentially causing mutations. The mutagenic properties of this compound may be attributed to the presence of the dinitrophenyl azo group, which has been associated with increased mutagenic activity in various studies .

Toxicological Studies

Toxicological assessments have indicated that azo dyes can exhibit varying degrees of toxicity depending on their chemical structure. Research has shown that while many azo compounds are poorly soluble in water and thus less bioavailable, those that are more soluble can lead to significant toxic effects in biological systems .

Case Study 1: Mutagenicity Assessment

A study conducted by the International Agency for Research on Cancer (IARC) highlighted the mutagenic potential of azo dyes through in vitro assays. The findings suggested that compounds similar to this compound exhibited significant mutagenic responses in bacterial systems .

Case Study 2: Carcinogenic Risk Evaluation

The carcinogenic risk associated with azo compounds has been evaluated in several animal models. A comprehensive review indicated that while some azo dyes are classified as probable human carcinogens based on animal studies, others showed no significant carcinogenic effects when administered at low doses . The specific compound requires further investigation to establish its safety profile.

Biological Activity Table

Biological Activity Description Reference
MutagenicityPotential to induce mutations in DNA
CarcinogenicityAssociated with cancer risk in certain studies
ToxicityVaries based on solubility and structural components

Q & A

Q. What are the optimized synthetic routes for Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate?

  • Methodological Answer : The compound can be synthesized via azo coupling reactions under controlled conditions. A typical protocol involves:
  • Dissolving the precursor (e.g., 5-(acetylamino)-2-methoxy-4-aminophenyl derivative) in dimethylformamide (DMF) with potassium carbonate as a base.
  • Adding 2,4-dinitrophenyl diazonium salt dropwise at 0–5°C to ensure regioselective azo bond formation.
  • Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane, 3:7) and quenching with ice water to precipitate the product.
  • Purification via column chromatography (silica gel, dichloromethane/methanol gradient) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H, ¹³C, DEPT-135) to confirm backbone connectivity and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC-PDA (C18 column, acetonitrile/water with 0.1% formic acid) to assess purity (>95%).
  • FT-IR to identify functional groups (e.g., azo N=N stretch at ~1450–1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Test interactions with targets like tyrosinase or kinases using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase inhibition).
  • Cellular viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Fluorescence-based binding studies to evaluate interactions with DNA or proteins (e.g., ethidium bromide displacement assay) .

Advanced Research Questions

Q. How can computational modeling resolve electronic properties of the azo group in this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution across the azo (N=N) and methoxy groups.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and photoreactivity.
  • Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .

Q. What strategies address contradictions in NMR spectral assignments for this compound?

  • Methodological Answer :
  • Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals, particularly for aromatic protons near the azo group.
  • Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) to validate assignments.
  • Employ dynamic NMR at variable temperatures to study conformational exchange in the β-alaninate side chain .

Q. How does pH influence the stability of the azo bond in aqueous solutions?

  • Methodological Answer :
  • Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.
  • Monitor degradation via LC-MS/MS (e.g., loss of 46 Da fragment indicative of NO₂ group cleavage).
  • Determine half-life (t₁/₂) using first-order kinetics. Acidic conditions (pH < 3) typically accelerate azo bond reduction .

Q. What synthetic modifications improve regioselectivity in azo coupling reactions?

  • Methodological Answer :
  • Electron-donating substituents (e.g., methoxy groups) on the phenyl ring enhance para-selectivity.
  • Optimize reaction conditions:
  • Use low temperatures (0–5°C) and slow diazonium salt addition.
  • Introduce bulky groups (e.g., tert-butyl) to sterically hinder undesired ortho coupling.
  • Validate outcomes with HPLC-DAD and NOESY NMR to confirm regiochemistry .

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